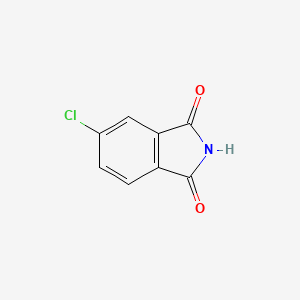

4-Chlorophthalimide

Description

The exact mass of the compound 4-Chlorophthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27008. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorophthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJNRQSGJHVURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282646 | |

| Record name | 4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-90-2 | |

| Record name | 7147-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorophthalimide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalimide, with the IUPAC name 5-chloroisoindole-1,3-dione, is a chlorinated derivative of phthalimide. This off-white to slight yellow crystalline solid serves as a crucial building block in organic synthesis, finding applications in the development of high-performance polymers, fine chemicals, and potentially in the synthesis of pharmacologically active molecules. Its chemical structure, featuring a reactive imide group and a chlorinated benzene ring, imparts a unique combination of properties that make it a versatile reagent for chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, applications, and safety considerations of 4-Chlorophthalimide, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

4-Chlorophthalimide is characterized by a phthalimide core with a chlorine atom substituted at the 4th position of the benzene ring.

Key Identifiers:

-

IUPAC Name: 5-chloroisoindole-1,3-dione[1]

-

CAS Number: 7147-90-2[1]

-

Molecular Formula: C₈H₄ClNO₂[1]

-

Molecular Weight: 181.57 g/mol [1]

-

Canonical SMILES: C1=CC2=C(C=C1Cl)C(=O)NC2=O[1]

-

InChI Key: BGJNRQSGJHVURK-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chlorophthalimide is essential for its handling, application in reactions, and for purification processes.

| Property | Value | Source |

| Appearance | Slight yellow crystalline powder | [2] |

| Melting Point | 210 °C | [3] |

| Boiling Point | Data not readily available | |

| Solubility | Sparingly soluble in water; soluble in some organic solvents. Specific solubility data in various organic solvents is not widely published, but its precursor, 4-chlorophthalic anhydride, is soluble in acetone and benzene.[4] |

Chemical Properties and Reactivity

The chemical behavior of 4-Chlorophthalimide is dictated by the interplay of the electron-withdrawing phthalimide group and the chloro-substituent on the aromatic ring.

-

Acidity of the N-H Bond: The two carbonyl groups flanking the nitrogen atom render the N-H proton acidic, allowing for deprotonation to form the corresponding anion. This anion is a potent nucleophile and is central to many synthetic applications of phthalimides, such as the Gabriel synthesis of primary amines.

-

Electrophilic Aromatic Substitution: The phthalimide group is deactivating and meta-directing in electrophilic aromatic substitution reactions. The chlorine atom is also a deactivating but ortho-, para-directing group. The combined effect of these two groups makes further electrophilic substitution on the aromatic ring challenging and will direct incoming electrophiles to the position ortho to the chlorine atom.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the phthalimide ring can activate the chlorine atom towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

-

Stability: 4-Chlorophthalimide is a stable compound under standard laboratory conditions. However, like other imides, it can undergo hydrolysis to the corresponding dicarboxylic acid (4-chlorophthalic acid) under strong acidic or basic conditions, especially at elevated temperatures.

Synthesis of 4-Chlorophthalimide

4-Chlorophthalimide is typically synthesized from its corresponding anhydride or acid. A common laboratory-scale synthesis involves the reaction of 4-chlorophthalic acid or its anhydride with an ammonia source.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol outlines a general procedure for the synthesis of 4-Chlorophthalimide.

Materials:

-

4-Chlorophthalic anhydride

-

Urea or Ammonium Carbonate

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chlorophthalic anhydride and a molar equivalent of urea (or a slight excess of ammonium carbonate).

-

Add a suitable high-boiling point solvent to the flask to create a slurry.

-

Heat the reaction mixture to a temperature of 130-150 °C with vigorous stirring.

-

Maintain the temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water with stirring.

-

The crude 4-Chlorophthalimide will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and the solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.

Caption: Synthesis workflow for 4-Chlorophthalimide.

Applications of 4-Chlorophthalimide

The utility of 4-Chlorophthalimide stems from its ability to serve as a precursor in the synthesis of more complex molecules.

Polymer Chemistry

A significant application of 4-Chlorophthalimide is in the synthesis of high-performance polymers, particularly polyetherimides (PEIs).[5][6] These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. In a typical synthetic route, a bis(4-chlorophthalimide) is prepared, which then undergoes a nucleophilic substitution reaction with a bisphenoxide to form the polyetherimide backbone. The chlorine atoms on the phthalimide ring are crucial for this polymerization step.

Caption: Role of 4-Chlorophthalimide in PEI synthesis.

Pharmaceutical and Agrochemical Synthesis

Phthalimide and its derivatives have a long history in medicinal chemistry, with thalidomide being a well-known, albeit controversial, example. The phthalimide moiety is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. While specific drugs derived directly from 4-Chlorophthalimide are not extensively documented in publicly available literature, its precursor, 4-chlorophthalic acid, is a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[7] It is plausible that 4-Chlorophthalimide could be used as a masked form of 4-chlorophthalic acid or as a synthon for introducing the 4-chlorophthaloyl group into bioactive molecules. Phthalimide derivatives have shown a wide range of biological activities, including cytotoxic effects against tumor cells.[8]

Research Chemical

As a readily available and reactive molecule, 4-Chlorophthalimide serves as a valuable starting material and intermediate in academic and industrial research for the synthesis of novel organic compounds.[2]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the benzene ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The exact splitting pattern of the aromatic protons will depend on their coupling constants.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The two carbonyl carbons will resonate at a downfield chemical shift (typically around 165-175 ppm). The remaining six signals will correspond to the carbons of the benzene ring, with their chemical shifts influenced by the chlorine and phthalimide substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically in the region of 1700-1780 cm⁻¹. An N-H stretching vibration should be observable around 3200-3400 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181, with a characteristic M+2 peak at m/z = 183 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Safety and Handling

4-Chlorophthalimide is an irritant and should be handled with appropriate safety precautions.

-

Hazard Identification: It is known to cause skin and eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): When handling 4-Chlorophthalimide, it is essential to wear safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Toxicological Information

Detailed toxicological data for 4-Chlorophthalimide is limited. However, studies on related phthalimide derivatives have shown a range of biological effects. One study investigating the cytotoxic and toxicological effects of several phthalimide derivatives found that a compound designated as "compound 4" exhibited in vitro antiproliferative action against tumor cells, possibly by inducing apoptosis.[8] The same study also noted that this compound had reversible toxic effects on the kidneys, spleen, and liver in animal models, along with immunostimulant properties.[8] It is important to exercise caution and assume that 4-Chlorophthalimide may have similar toxicological properties until more specific data becomes available.

Conclusion

4-Chlorophthalimide is a valuable and versatile chemical intermediate with established applications in polymer science and potential for use in the synthesis of fine chemicals and pharmaceuticals. Its unique reactivity, stemming from the combination of the phthalimide core and the chloro-substituent, allows for a range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. Further exploration of its applications, particularly in the realm of medicinal chemistry, may lead to the discovery of novel and valuable molecules.

References

-

PrepChem.com. Synthesis of 4-chlorophthalic acid. [Link]

-

Zhejiang Celestial Pharmaceutical Co., Ltd. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. [Link]

- Google Patents.

-

PubChem. N-Chlorophthalimide. [Link]

- Google Patents. US4082766A - Process for preparing n-chlorophthalimide.

-

PubMed. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. [Link]

-

Zhejiang Celestial Pharmaceutical Co., Ltd. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development. [Link]

-

SciELO. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. [Link]

- Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

-

PubChem. 4-Chloro-phthalimide. [Link]

-

PMC. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. [Link]

-

NIST. Phthalimide, n-chloro-. [Link]

-

ChemBeast. N-Chlorophthalimide: Properties, Synthesis, and Sourcing for Your Chemical Needs. [Link]

-

ResearchGate. Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. [Link]

-

Dissertation. Study on the Synthesis of 4-Chlorophthalic Anhydride. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

Patsnap Eureka. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride. [Link]

-

NIST. Phthalimide. [Link]

-

Loudon, G. M. Electrophilic Aromatic Substitution. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST. Phthalimide. [Link]

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 3. Tetrachlorophthalimide(1571-13-7) IR2 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]

- 7. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorophthalimide (CAS No. 7147-90-2): Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-Chlorophthalimide, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality of its synthesis, its nuanced reactivity, and its strategic application in modern medicinal chemistry, grounded in authoritative references.

Introduction: The Strategic Importance of 4-Chlorophthalimide

4-Chlorophthalimide, also known as 5-Chloroisoindoline-1,3-dione, is a halogenated derivative of phthalimide.[1] Its strategic importance in organic synthesis and medicinal chemistry stems from two core features: the reactive imide functional group and the chloro-substituted aromatic ring. The imide proton is acidic, allowing for facile N-alkylation and N-arylation reactions, most notably in variations of the Gabriel synthesis for preparing primary amines.[2][3][4][5] The electron-withdrawing nature of the chlorine atom and the carbonyl groups modifies the reactivity of the benzene ring, making it a versatile scaffold for building more complex molecular architectures. Phthalimide analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, immunomodulatory, and anti-convulsant properties, positioning 4-Chlorophthalimide as a valuable starting material in the quest for novel therapeutics.[6][7][8]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. 4-Chlorophthalimide typically appears as a light yellow or slight yellow crystalline powder.[9][10]

| Property | Value | Source(s) |

| CAS Number | 7147-90-2 | [1] |

| Molecular Formula | C₈H₄ClNO₂ | [1][9] |

| Molecular Weight | 181.57 g/mol | [1] |

| Melting Point | 210 °C | [9] |

| Density | 1.519 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 9.08 ± 0.20 (Predicted) | [9] |

| XLogP3 | 1.8 | [1] |

| IUPAC Name | 5-chloroisoindole-1,3-dione | [1] |

| SMILES | C1=CC2=C(C=C1Cl)C(=O)NC2=O | [1] |

Synthesis and Manufacturing Insights

The synthesis of 4-Chlorophthalimide is most commonly achieved through the reaction of its corresponding anhydride, 4-chlorophthalic anhydride, with an ammonia source. However, alternative routes from different precursors have also been documented.

Primary Synthesis Route: From 4-Chlorophthalic Anhydride

The industrial and laboratory-scale synthesis of 4-Chlorophthalimide typically starts from 4-chlorophthalic acid or its anhydride.[11][12] The conversion of the anhydride to the imide is a classic condensation reaction.

-

Causality of the Pathway : 4-Chlorophthalic anhydride serves as an excellent electrophile.[12] The two carbonyl carbons are highly susceptible to nucleophilic attack. Introducing a nitrogen nucleophile, such as urea or ammonia, leads to the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. Heating is typically required to drive the final dehydration step.

Alternative Synthesis: Oxidative Amidation

A patented method describes the synthesis of 4-Chlorophthalimide from 1-indanone using an MnO₂ catalyst in the presence of ammonia water and oxygen.[10] This represents a more complex oxidative amidation pathway.

-

Mechanism Rationale : This process involves the catalytic oxidation of the indanone substrate, followed by incorporation of the nitrogen atom from ammonia and subsequent rearrangement and oxidation to form the aromatic imide structure. This method highlights advanced synthetic strategies for constructing the phthalimide core when the corresponding anhydride is not the desired starting material.

Below is a diagram illustrating the primary synthesis workflow.

Chemical Reactivity and Key Transformations

The reactivity of 4-Chlorophthalimide is dominated by the chemistry of the imide group. It serves as a crucial synthon for introducing a protected primary amine.

N-Deprotonation and Nucleophilicity

The N-H proton of the imide is flanked by two electron-withdrawing carbonyl groups, rendering it significantly acidic (predicted pKa ≈ 9.08).[5][9] This acidity allows for easy deprotonation by a moderately strong base (e.g., potassium carbonate, sodium hydride) to form the phthalimidate anion. This anion is a potent nitrogen nucleophile, readily participating in Sₙ2 reactions.

The Gabriel Synthesis and its Modifications

The classical Gabriel synthesis uses the phthalimidate anion to displace a halide from a primary alkyl halide, forming an N-alkylphthalimide.[2][3] Subsequent cleavage of the imide, typically with hydrazine (the Ing-Manske procedure) or strong acid, liberates the primary amine.[2][13] 4-Chlorophthalimide can be used in this sequence to synthesize 4-chloro-substituted primary amines or to introduce the phthalimide moiety onto a substrate of interest.

-

Expertise in Action : The choice of cleavage agent is critical. Hydrazinolysis is often preferred as it proceeds under milder, neutral conditions, which is crucial when working with acid- or base-sensitive substrates.[13] The reaction with hydrazine forms a stable phthalhydrazide precipitate, which can be easily filtered off to simplify purification.[2]

The diagram below illustrates the core reactivity in a Gabriel-type synthesis.

Applications in Drug Discovery and Materials Science

While 4-Chlorophthalimide itself is not a therapeutic agent, it is a key building block. Its precursor, 4-chlorophthalic acid, is an essential intermediate in the synthesis of antimicrobial, anti-inflammatory, and anticancer drugs.[14][15] By extension, 4-Chlorophthalimide provides a direct route to incorporate a chloro-substituted phthalimide scaffold, a common feature in biologically active molecules.

| Application Area | Rationale and Examples | Supporting Sources |

| Medicinal Chemistry | The phthalimide core is a known "privileged structure" in drug discovery. The chloro-substituent can modulate lipophilicity, metabolic stability, and binding interactions. It is used in synthesizing precursors for anti-inflammatory agents and kinase inhibitors. | [6][7] |

| Primary Amine Synthesis | Serves as a key reagent in modified Gabriel syntheses to produce primary amines, which are fundamental components of countless active pharmaceutical ingredients (APIs). | [2][3][13] |

| Polymer Chemistry | The parent compound, 4-chlorophthalic anhydride, is a monomer used to produce high-performance polyetherimides, which are engineering plastics with exceptional thermal and chemical stability. | [12][16][17] |

| Agrochemicals | The phthalimide structure is present in some fungicides and herbicides. 4-Chlorophthalimide can be used as an intermediate in the synthesis of new agrochemical candidates. | [12][18] |

Detailed Experimental Protocol: N-Alkylation of 4-Chlorophthalimide

This protocol describes a robust, self-validating method for the N-alkylation of 4-Chlorophthalimide with benzyl bromide as a model primary alkyl halide. The causality for each step is explained to ensure reproducibility and understanding.

Objective : To synthesize N-benzyl-4-chlorophthalimide.

Materials :

-

4-Chlorophthalimide (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

Protocol Workflow Diagram :

Step-by-Step Methodology :

-

Reagent Setup & Rationale :

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chlorophthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Causality: The flask is flame-dried to remove adsorbed water, which could hydrolyze the product or interfere with the reaction. K₂CO₃ is a mild, solid base sufficient to deprotonate the phthalimide; being anhydrous is critical to prevent side reactions. An excess ensures complete deprotonation.

-

-

Reaction Initiation & Conditions :

-

Add anhydrous DMF via syringe to the flask until the solids are suspended (approx. 0.2 M concentration).

-

Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimidate anion. A slight excess of the alkylating agent ensures the complete consumption of the starting imide. Heating accelerates the Sₙ2 reaction rate.

-

-

Reaction Monitoring (Self-Validation) :

-

Periodically take a small aliquot from the reaction mixture and spot it on a silica TLC plate.

-

Elute with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize under UV light.

-

Trustworthiness: The reaction is complete when the starting 4-Chlorophthalimide spot has been completely consumed and a new, less polar product spot is dominant. This direct monitoring prevents premature work-up and ensures high conversion.

-

-

Aqueous Work-up :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing an equal volume of cold deionized water while stirring. A precipitate should form.

-

Causality: This step quenches the reaction and precipitates the organic product, as N-benzyl-4-chlorophthalimide is insoluble in water. The inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous phase.

-

-

Extraction and Washing :

-

Filter the crude solid precipitate using a Büchner funnel and wash thoroughly with deionized water.

-

Alternatively, if an oil forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: Washing removes residual DMF and inorganic salts. Extraction is an alternative for non-crystalline products, efficiently separating the product into an organic phase.

-

-

Purification :

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

-

Causality: Recrystallization is a highly effective method for purifying solid compounds, removing minor impurities and yielding a high-purity crystalline product.

-

-

Characterization :

-

Dry the purified product under vacuum.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Expected IR Peaks: Look for the characteristic imide C=O stretches (~1715 cm⁻¹ and ~1770 cm⁻¹).

-

Expected ¹H NMR: Appearance of signals corresponding to the benzyl protons and disappearance of the N-H imide proton signal.

-

Safety and Handling

As a laboratory chemical, 4-Chlorophthalimide requires careful handling. The primary hazards are related to irritation.

-

Hazards Identification : May cause skin irritation, serious eye damage/irritation, and respiratory irritation.[19][20][21] It may be harmful if swallowed.[19]

-

Handling Recommendations : Use only in a well-ventilated area or a chemical fume hood.[19][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][23] Avoid breathing dust.[19]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][22]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19][20]

Conclusion

4-Chlorophthalimide (CAS No. 7147-90-2) is a foundational building block in synthetic and medicinal chemistry. Its value is derived from the predictable and versatile reactivity of its acidic imide group, which allows for its use as a protected amine equivalent in Gabriel-type syntheses. The presence of the chloro-substituent provides an additional vector for modulating molecular properties, making it a strategic component in the design of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this compound to its full potential in their scientific endeavors.

References

-

7147-90-2 - ChemBK. (n.d.). Retrieved January 7, 2026, from [Link]

- Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. (2004). Google Patents.

-

Synthesis of 4-chlorophthalic acid - PrepChem.com. (n.d.). Retrieved January 7, 2026, from [Link]

- Methods for the preparation of 4-chlorophthalic anhydride. (2003). Google Patents.

-

4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). Molecules. Retrieved January 7, 2026, from [Link]

-

Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development. (2024). Retrieved January 7, 2026, from [Link]

-

Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. (2024). Retrieved January 7, 2026, from [Link]

-

N-Chlorophthalimide | C8H4ClNO2 | CID 18997 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Pilot study on synthesis of 4-chlorophthalic anhydride. (2011). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. (2010). Mini reviews in medicinal chemistry. Retrieved January 7, 2026, from [Link]

-

Gabriel Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Gabriel phthalimide synthesis (video) - Khan Academy. (n.d.). Retrieved January 7, 2026, from [Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. (2020). Current Organic Synthesis. Retrieved January 7, 2026, from [Link]

-

The Gabriel Synthesis - Chemistry Steps. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Khan Academy [khanacademy.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]

- 9. chembk.com [chembk.com]

- 10. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. guidechem.com [guidechem.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 15. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 16. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]

- 17. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 18. chemimpex.com [chemimpex.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. N-Chlorophthalimide | C8H4ClNO2 | CID 18997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. pfaltzandbauer.com [pfaltzandbauer.com]

A Technical Guide to 4-Chlorophthalimide: Synthesis, Properties, and Applications

Executive Summary: 4-Chlorophthalimide is a halogenated derivative of phthalimide that serves as a critical building block in organic synthesis. Its formal IUPAC name is 5-Chloro-1H-isoindole-1,3(2H)-dione . The strategic placement of the chlorine atom on the aromatic ring significantly influences the molecule's reactivity, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthesis protocols, key chemical reactions, and applications, with a focus on its role in drug discovery and development.

Nomenclature and Structural Elucidation

The common name, 4-Chlorophthalimide, designates a chlorine atom at the 4th position of the phthalimide core structure. However, according to the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name is 5-chloroisoindole-1,3-dione [1]. This name is derived by numbering the atoms of the parent isoindole-1,3-dione heterocycle, starting from the carbon atom adjacent to the nitrogen and proceeding around the bicyclic system.

IUPAC Naming Breakdown:

-

Isoindole: The core bicyclic aromatic heterocycle.

-

-1,3-dione: Indicates two ketone (C=O) groups at positions 1 and 3.

-

(2H): Specifies that the nitrogen atom at position 2 bears a hydrogen.

-

5-chloro: Denotes a chlorine substituent at the 5th position of the isoindole ring system.

Caption: IUPAC numbering of the 5-chloroisoindole-1,3-dione structure.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of 4-Chlorophthalimide is essential for its application in synthesis, including predicting its behavior in reaction mixtures and developing purification strategies.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | 5-chloroisoindole-1,3-dione | PubChem[1] |

| CAS Number | 7147-90-2 | PubChem[1] |

| Molecular Formula | C₈H₄ClNO₂ | PubChem[1] |

| Molecular Weight | 181.57 g/mol | PubChem[1] |

| Appearance | Slight yellow crystalline powder | ChemicalBook[2] |

| Melting Point | 186 - 190 °C | Chem-Impex[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and benzene. | Guidechem[4] |

Spectroscopic analysis is critical for confirming the identity and purity of synthesized 4-Chlorophthalimide. While a full dataset is best obtained experimentally, typical spectral features can be predicted.

Synthesis and Manufacturing Process

4-Chlorophthalimide is typically synthesized from its corresponding anhydride, 4-chlorophthalic anhydride. The reaction involves the formation of an intermediate phthalamic acid, followed by cyclization via dehydration.

Key Precursor: 4-Chlorophthalic Anhydride

The primary precursor, 4-chlorophthalic anhydride, is an important industrial intermediate used in the synthesis of polymers, pesticides, and pharmaceuticals[4][5]. It can be produced through various routes, including the direct chlorination of phthalic anhydride or via a Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene followed by aromatization[6].

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 4-Chlorophthalimide from 4-chlorophthalic anhydride and a nitrogen source, such as urea or ammonia. The following is a generalized procedure based on established phthalimide synthesis methodologies.

Objective: To synthesize 5-Chloro-1H-isoindole-1,3(2H)-dione from 4-chlorophthalic anhydride.

Materials:

-

4-Chlorophthalic anhydride (1.0 eq)

-

Urea (0.5-1.0 eq) or aqueous ammonia

-

Glacial acetic acid (solvent)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophthalic anhydride (1.0 eq) and urea (0.75 eq).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to form a stirrable slurry. Acetic acid serves as both a solvent and a catalyst for the dehydration step.

-

Heating and Reflux: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial nucleophilic attack by ammonia (generated from urea decomposition) on a carbonyl carbon of the anhydride, opening the ring to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the imide ring.

-

Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates from the solution upon cooling.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water to remove residual acetic acid and unreacted urea.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a slight yellow crystalline solid[2].

-

Validation: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Caption: General workflow for the synthesis and purification of 4-Chlorophthalimide.

Key Reactions and Mechanistic Insights

The chemical reactivity of 4-Chlorophthalimide is dominated by two primary sites: the acidic N-H proton of the imide group and the electrophilic aromatic ring.

N-Substitution Reactions (Gabriel Synthesis)

The hydrogen on the nitrogen atom is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a mild base (e.g., potassium carbonate) to form a nucleophilic phthalimide anion. This anion is a cornerstone of the Gabriel synthesis , a robust method for preparing primary amines.

The 4-chloro-substituted phthalimide anion can act as an ammonia surrogate, reacting with alkyl halides in an Sₙ2 reaction to form an N-alkyl-4-chlorophthalimide intermediate. Subsequent hydrolysis or hydrazinolysis cleaves the imide to release a primary amine, which is often a key component of a larger drug molecule.

Electrophilic Aromatic Substitution

The phthalimide group is deactivating, while the chlorine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects directs further electrophilic substitution on the aromatic ring, although harsh conditions are typically required.

Applications in Medicinal Chemistry and Drug Development

Phthalimide and its derivatives are privileged structures in medicinal chemistry, appearing in a wide range of therapeutic agents. 4-Chlorophthalimide serves as a key intermediate in the synthesis of more complex molecules. Its precursor, 4-chlorophthalic acid, is noted for its role in manufacturing antimicrobial, anti-inflammatory, and anticancer drugs[7]. The reactivity of the imide and the presence of the chlorine atom, which can be a site for further modification (e.g., via nucleophilic aromatic substitution or cross-coupling reactions), make it a versatile building block[8].

For example, substituted phthalimides are investigated for a variety of biological activities, including as glycosidase inhibitors and for potential use in Boron Neutron Capture Therapy (BNCT)[9]. The synthesis of these complex molecules often begins with a functionalized phthalimide core, such as 4-chlorophthalimide.

Safety, Handling, and Storage

Proper handling of 4-Chlorophthalimide and its precursors is essential in a laboratory and manufacturing setting.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[10]. Avoid contact with skin and eyes[10].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[11]. The compound is moisture-sensitive and should be protected from humidity[12].

-

Hazards: The compound may cause skin, eye, and respiratory irritation[11][13]. In case of contact, rinse the affected area thoroughly with water and seek medical advice[11].

Conclusion

5-Chloro-1H-isoindole-1,3(2H)-dione, commonly known as 4-Chlorophthalimide, is a foundational reagent in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and role as a precursor to valuable pharmaceutical intermediates underscore its importance. A thorough understanding of its nomenclature, properties, and synthesis is critical for researchers and drug development professionals aiming to leverage this versatile chemical scaffold in the creation of novel functional molecules.

References

-

PubChem. 4-Chloro-phthalimide. National Center for Biotechnology Information. [Link]

- Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

-

PrepChem.com. Synthesis of 4-chlorophthalic acid. [Link]

- Google Patents.

-

Dissertation. Study on the Synthesis of 4-Chlorophthalic Anhydride. [Link]

-

Pharmaffiliates. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. [Link]

-

ZCPC. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development. [Link]

-

Wikipedia. 4-Chlorophthalic anhydride. [Link]

-

PubChem. N-Chlorophthalimide. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. [Link]

-

Capot Chemical. MSDS of 4-Chlorophthalic anhydride. [Link]

-

RSC Publishing. Phthalimides: developments in synthesis and functionalization. [Link]

-

MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

National Institute of Standards and Technology. Phthalimide, n-chloro-. [Link]

-

National Institutes of Health. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 6. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 7. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 8. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]

- 9. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

4-Chlorophthalimide molecular weight and formula

An In-Depth Technical Guide to 4-Chlorophthalimide: Properties, Synthesis, and Applications

Executive Summary

4-Chlorophthalimide is a halogenated aromatic imide that serves as a critical building block in synthetic organic chemistry. With a molecular formula of C₈H₄ClNO₂ and a molecular weight of 181.57 g/mol , this compound is foundational in the development of a wide array of materials and therapeutic agents.[1][2] Its utility stems from the reactivity of the imide functional group and the influence of the chloro-substituent on the aromatic ring. This guide provides an in-depth analysis of 4-Chlorophthalimide's physicochemical properties, common synthetic routes, analytical characterization, and significant applications for researchers, scientists, and professionals in drug development.

Introduction to 4-Chlorophthalimide

4-Chlorophthalimide, systematically named 5-Chloroisoindoline-1,3-dione, belongs to the phthalimide class of compounds.[1] Phthalimides are notable for their structural rigidity and their utility in the Gabriel synthesis of primary amines. The introduction of a chlorine atom at the 4-position of the phthalimide scaffold modifies its electronic properties and reactivity, making it a versatile intermediate.[3] This substitution is pivotal, as it allows for further functionalization and incorporation into larger, more complex molecular architectures, which is a cornerstone of modern drug discovery and materials science.[4][5]

Core Physicochemical and Structural Properties

A thorough understanding of a compound's properties is essential for its effective application in research and development. The key identifiers and physical characteristics of 4-Chlorophthalimide are summarized below.

Table 1: Physicochemical Properties of 4-Chlorophthalimide

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₂ | [1][2][6] |

| Molecular Weight | 181.57 g/mol | [1][2] |

| CAS Number | 7147-90-2 | [1][6][7] |

| IUPAC Name | 5-chloroisoindole-1,3-dione | [1] |

| Synonyms | 4-Chloro-phthalimide, 5-Chloroisoindoline-1,3-dione | [1] |

| Appearance | Slight yellow or white to off-white crystalline powder | [7][8] |

| Melting Point | 188-198 °C |

Synthesis and Mechanistic Considerations

The synthesis of 4-Chlorophthalimide is typically achieved through the reaction of its corresponding anhydride, 4-chlorophthalic anhydride, with an amine source. A common laboratory-scale synthesis involves the reaction with ammonia.

Representative Synthetic Protocol

A prevalent method for synthesizing 4-Chlorophthalimide involves the direct amination of 4-chlorophthalic anhydride. The causality behind this choice of precursor is its commercial availability and high reactivity.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser, add 4-chlorophthalic anhydride.

-

Add a suitable solvent, such as glacial acetic acid. Glacial acetic acid is selected for its ability to dissolve the starting material and for its high boiling point, which is appropriate for the reaction temperature.

Step 2: Reagent Addition

-

Introduce an ammonia source, such as aqueous ammonia or urea, to the solution.[7] The nitrogen atom in ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Step 3: Cyclization via Dehydration

-

Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the initial nucleophilic acyl substitution, forming an intermediate phthalamic acid.

-

Continued heating promotes a second intramolecular cyclization-dehydration step, where the terminal carboxylic acid and amide functional groups condense to form the stable five-membered imide ring, yielding 4-Chlorophthalimide.

Step 4: Isolation and Purification

-

Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the product due to its lower solubility in the cooled solvent.

-

The solid product is collected by vacuum filtration, washed with a cold solvent (e.g., water or ethanol) to remove residual impurities, and dried.

-

Recrystallization from a suitable solvent like ethanol can be performed to achieve higher purity.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of substituted phthalimides from their corresponding anhydrides.

Caption: General workflow for synthesizing 4-Chlorophthalimide.

Analytical Characterization: A Self-Validating System

The structural confirmation of synthesized 4-Chlorophthalimide relies on a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for identity and purity assessment.

Table 2: Spectroscopic Data for the Characterization of 4-Chlorophthalimide

| Technique | Expected Signal / Peak | Mechanistic Interpretation |

| ¹H NMR | δ ~7.5-8.0 ppm | Signals in this region correspond to the aromatic protons on the benzene ring. The specific splitting pattern (e.g., doublets, doublet of doublets) confirms the 1,2,4-substitution pattern. |

| δ ~11.0-12.0 ppm (broad) | A broad singlet corresponding to the acidic N-H proton of the imide group. This peak may be exchangeable with D₂O. | |

| ¹³C NMR | δ ~165-170 ppm | Resonances for the two equivalent carbonyl carbons of the imide functional group. |

| δ ~120-140 ppm | A set of signals corresponding to the carbons of the aromatic ring. The number of signals confirms the molecular symmetry. | |

| IR Spectroscopy | ~3200 cm⁻¹ (broad) | N-H stretching vibration of the imide group. |

| ~1750 and ~1700 cm⁻¹ | Characteristic symmetric and asymmetric C=O stretching vibrations of the five-membered imide ring. | |

| ~1600 cm⁻¹ | C=C stretching vibrations within the aromatic ring. | |

| ~800-850 cm⁻¹ | C-Cl stretching vibration. | |

| Mass Spectrometry | m/z ~181/183 | The molecular ion peak (M⁺). The presence of a peak at M+2 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

Applications in Drug Development and Materials Science

4-Chlorophthalimide's value lies in its role as a versatile precursor. The imide nitrogen can be deprotonated and alkylated (as in the Gabriel synthesis), while the chloro-substituted aromatic ring can participate in various cross-coupling reactions.

Pharmaceutical Intermediate

The compound is a key starting material for more complex active pharmaceutical ingredients (APIs).[3]

-

Antimicrobial Agents: The phthalimide scaffold is present in various compounds investigated for antibacterial and antifungal properties.[4]

-

Anti-inflammatory Drugs: It serves as a building block for non-steroidal anti-inflammatory drug (NSAID) analogues.[3][4]

-

Anticancer Agents: Derivatives of phthalimides, famously including thalidomide and its analogues, are a major focus of cancer research. 4-Chlorophthalimide provides a scaffold for creating novel compounds for evaluation.[4]

Polymer and Materials Chemistry

Beyond pharmaceuticals, 4-Chlorophthalimide and its parent anhydride are important monomers in the synthesis of high-performance polymers.

-

Polyimides: 4-chlorophthalic anhydride is used to synthesize polyimides, a class of heat-resistant and chemically stable polymers used in aerospace, electronics, and other high-tech fields.[9]

Diagram of Applications

The following diagram illustrates the central role of 4-Chlorophthalimide as a precursor in various scientific fields.

Caption: 4-Chlorophthalimide as a versatile chemical intermediate.

Safety, Handling, and Storage

As a laboratory chemical, 4-Chlorophthalimide must be handled with appropriate precautions.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2][10]

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid dust formation and inhalation.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Conclusion

4-Chlorophthalimide is more than a simple chemical compound; it is an enabling tool for innovation in science and technology. Its well-defined molecular weight and formula are the starting points for its application as a versatile and reactive intermediate. A comprehensive understanding of its properties, synthesis, and analytical profile—as detailed in this guide—is fundamental for researchers aiming to leverage its potential in the synthesis of novel pharmaceuticals, advanced polymers, and other valuable chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231239, 4-Chloro-phthalimide. Retrieved January 7, 2026, from [Link].

- Google Patents. (n.d.). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

-

PrepChem.com. (n.d.). Synthesis of 4-chlorophthalic acid. Retrieved January 7, 2026, from [Link].

- Google Patents. (n.d.). US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride.

-

Wikipedia. (n.d.). 4-Chlorophthalic anhydride. Retrieved January 7, 2026, from [Link].

-

Dissertation. (n.d.). Study on the Synthesis of 4-Chlorophthalic Anhydride. Retrieved January 7, 2026, from [Link].

-

ZCPC. (2024). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18997, N-Chlorophthalimide. Retrieved January 7, 2026, from [Link].

-

Al-Hujran, T. A., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. Molecules, 27(11), 3436. [Link].

-

ZCPC. (n.d.). Why 4-Chlorophthalic Acid is Essential for Modern Drug Development. Retrieved January 7, 2026, from [Link].

-

ZCPC. (2024). Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development. Retrieved January 7, 2026, from [Link].

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Chlorophthalimide | C8H4ClNO2 | CID 18997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 4. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 5. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]

- 6. parchem.com [parchem.com]

- 7. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Melting and Boiling Points of 4-Chlorophthalimide

This guide provides a comprehensive technical overview of the melting and boiling points of 4-Chlorophthalimide (CAS 7147-90-2), a crucial intermediate in the synthesis of pharmaceuticals and functional materials. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles, available physicochemical data, and rigorous, field-proven experimental protocols.

Executive Summary

The accurate determination of a compound's melting and boiling points is fundamental to its identification, purity assessment, and process development. For 4-Chlorophthalimide, a halogenated derivative of the versatile phthalimide scaffold, these physical constants are dictated by strong intermolecular forces inherent in its molecular structure. While a definitive melting point is reported, experimental determination of its boiling point is complicated by thermal instability. This guide navigates these properties, offering not just data, but a framework for their empirical validation, grounded in scientific integrity and practical laboratory experience.

Compound Identification and Isomeric Distinction

Clarity in compound identification is paramount. 4-Chlorophthalimide must be distinguished from commonly confused related structures:

-

4-Chlorophthalimide (Target Compound): The chlorine atom is substituted on the benzene ring at position 4. Its IUPAC name is 5-Chloroisoindole-1,3-dione.

-

N-Chlorophthalimide: An isomer where the chlorine atom is bonded to the nitrogen of the imide group. This compound has different physical and chemical properties.

-

4-Chlorophthalic Anhydride: A common precursor for the synthesis of 4-Chlorophthalimide.

Misidentification of these compounds can lead to significant errors in experimental design and interpretation. All data and protocols herein pertain strictly to 4-Chlorophthalimide (CAS 7147-90-2).

Theoretical Framework: Molecular Structure and Intermolecular Forces

The melting and boiling points of a substance are direct manifestations of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. The structure of 4-Chlorophthalimide provides key insights into its expected thermal behavior.

-

Hydrogen Bonding: The N-H bond of the imide functional group is a strong hydrogen bond donor, while the two carbonyl groups (C=O) are effective hydrogen bond acceptors. This leads to powerful intermolecular hydrogen bonding networks within the crystal lattice, requiring substantial thermal energy to disrupt.

-

Dipole-Dipole Interactions: The polar carbonyl groups and the electronegative chlorine atom create a significant molecular dipole, resulting in strong dipole-dipole attractions between adjacent molecules.

-

Planarity and π-π Stacking: The fused aromatic and heterocyclic ring system is largely planar, facilitating efficient crystal packing and stabilizing π-π stacking interactions.

-

Molecular Weight: The presence of a chlorine atom increases the molecular weight (181.58 g/mol ) compared to unsubstituted phthalimide, leading to stronger London dispersion forces.

Collectively, these strong, multifaceted intermolecular forces predict a high melting point and a high boiling point. The parent compound, phthalimide, already has a high melting point of 238 °C due to its ability to form robust hydrogen bonds[1]. The addition of a chloro-substituent is expected to further influence this property.

Physicochemical Data for 4-Chlorophthalimide

Quantitative data for 4-Chlorophthalimide is summarized below. It is critical to note the absence of experimentally verified data in major chemical databases such as PubChem. The provided melting point is sourced from chemical supplier data, which should be empirically verified for critical applications.

| Property | Value | Source & Notes |

| IUPAC Name | 5-Chloroisoindole-1,3-dione | PubChem[2] |

| CAS Number | 7147-90-2 | PubChem[2] |

| Molecular Formula | C₈H₄ClNO₂ | ChemicalBook[3] |

| Molecular Weight | 181.58 g/mol | PubChem[2] |

| Appearance | Slight yellow crystalline powder | ChemicalBook[3] |

| Melting Point | 210 °C | ChemBK[4] (Reported value; requires experimental verification) |

| Boiling Point | Not Available (Decomposition Likely) | See Section 5 for discussion |

The Challenge of the Boiling Point: Thermal Decomposition

An experimental boiling point for 4-Chlorophthalimide at atmospheric pressure is not reported in the scientific literature. Given its high melting point and the nature of the phthalimide functional group, it is highly probable that the compound will undergo thermal decomposition at or below its boiling temperature[2]. Studies on the thermal decomposition of phthalimide and its derivatives show they can break down to produce various volatile organic compounds and toxic gases[2].

Therefore, any attempt to determine the boiling point at atmospheric pressure must be conducted with extreme caution and with the primary expectation of observing decomposition (e.g., charring, darkening of the liquid, gas evolution) rather than a stable boiling point. For thermally sensitive, high-melting-point solids, a more appropriate technique is vacuum distillation , which lowers the boiling point to a temperature the compound can withstand without degrading[3][4][5][6][7].

Experimental Protocols for Verification

The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure both accuracy and a fundamental understanding of the process.

Protocol for Melting Point Determination (Capillary Method)

This method remains the gold standard for determining the melting point of a crystalline solid due to its accuracy and requirement for only a small amount of sample.

Rationale: A pure compound melts over a sharp, narrow temperature range (typically 0.5-1.0 °C). Impurities depress the melting point and broaden the melting range[1]. This protocol is designed to achieve a slow, controlled heating rate, which is critical for accurately observing the onset and completion of melting.

Methodology:

-

Sample Preparation:

-

Ensure the 4-Chlorophthalimide sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary. A homogenous, fine powder ensures uniform heat transfer.

-

Firmly press the open end of a glass capillary tube (sealed at one end) into the powder.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the sample is visible through the magnifying lens.

-

-

Determination:

-

Rapid Preliminary Run: Heat the block rapidly to get an approximate melting point. Note the temperature at which melting occurs. This saves time during the precise determination.

-

Accurate Run: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting point. Rapid heating is a primary source of error, as the thermometer reading will lag behind the true sample temperature.

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the "Accurate Run" at least twice. Consistent results (within 1 °C) confirm the accuracy of the measurement.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol for Boiling Point Determination (Thiele Tube Method with Decomposition Watch)

This micro-scale method is suitable for determining the boiling point of small liquid quantities and is adapted here to prioritize the observation of potential decomposition.

Rationale: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. This method traps a small amount of vapor, and the boiling point is identified as the temperature at which the internal and external pressures equalize upon cooling[8]. The visual nature of the experiment allows for simultaneous monitoring of the sample's thermal stability.

Methodology:

-

Apparatus Setup:

-

Place 0.5-1 mL of molten 4-Chlorophthalimide (if stable upon melting) or a solution in a high-boiling, inert solvent into a small test tube (Durham tube). Note: Proceeding with the neat substance is only advisable if it shows no signs of decomposition at its melting point.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the test tube to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a high-temperature heating oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed.

-

-

Determination:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube promotes uniform heating via convection currents.

-

As the temperature rises, observe the sample closely. Note any color change (darkening, charring) or evolution of fumes, which are signs of decomposition.

-

As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until the bubble stream is vigorous, then remove the heat .

-

-

Observation and Recording:

-

Allow the apparatus to cool slowly while continuously observing the sample and the capillary tube.

-

The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the tube equals the atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point.

-

Simultaneously, record the atmospheric pressure from a barometer, as boiling point is pressure-dependent.

-

Logical Decision Workflow for Thermal Analysis

Caption: Decision workflow for thermal property analysis.

Conclusion

4-Chlorophthalimide is a high-melting crystalline solid, with a reported melting point of 210 °C. This high value is a direct consequence of its molecular structure, which facilitates strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. An experimental boiling point at atmospheric pressure is unavailable, and the compound is expected to undergo thermal decomposition before boiling. For applications requiring purification of 4-Chlorophthalimide via distillation, reduced pressure techniques are essential. The protocols and theoretical insights provided in this guide offer a robust framework for the empirical verification of these critical physical properties, ensuring data integrity for research and development applications.

References

-

Al-Omair, M. A., & Al-Amri, A. M. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds. PubMed. Available at: [Link]

-

ChemBK. (n.d.). 7147-90-2. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Would Vacuum Affect The Boiling Point Of A Compound? Kintek Solution. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-phthalimide. PubChem Compound Database. Retrieved from [Link]

-

TW Distillery. (2025). Vacuum Hybrid Still – Low-Temp Distillation For Sensitive Compounds. News. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Faculty of Science. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). 6 BOILING POINT OF LIQUIDS AND MELTING POINT OF SOLID MATERIALS. UCT Prague. Retrieved from [Link]

-

Various Authors. (n.d.). Phthalimide. Wikipedia. Retrieved from [Link]

-

Various Authors. (n.d.). Vacuum distillation. Wikipedia. Retrieved from [Link]

-

Wellman, G. (n.d.). Melting Point, Freezing Point, Boiling Point. Purdue University Division of Chemical Education. Retrieved from [Link]

-

Wellman, G. (n.d.). Determination of melting and boiling points. SlideShare. Retrieved from [Link]

-

Wellman, G. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Wellman. Retrieved from [Link]

Sources

- 1. Melting Point, Freezing Point, Boiling Point [chemed.chem.purdue.edu]

- 2. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. When Vacuum Distillation is Useful [sihaienergytech.com]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. njhjchem.com [njhjchem.com]

- 6. Vacuum Hybrid Still – Low-Temp Distillation For Sensitive Compounds - News [twdistillery.com]

- 7. How Would Vacuum Affect The Boiling Point Of A Compound? Lower Boiling Points For Safer, More Efficient Processing - Kintek Solution [kindle-tech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

4-Chlorophthalimide: A Linchpin Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophthalimide, a halogenated derivative of phthalimide, has emerged as a pivotal building block in synthetic organic chemistry. Its unique electronic properties and dual reactive sites—the aromatic ring and the imide nitrogen—confer upon it a versatile reactivity profile that has been exploited in the synthesis of a diverse array of high-value molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the multifaceted role of 4-chlorophthalimide as a chemical intermediate. We will delve into its applications in the pharmaceutical industry, particularly in the synthesis of immunomodulatory drugs, as well as its utility in the development of novel agrochemicals and advanced materials. This document aims to be a technical resource, offering not only theoretical insights but also practical, field-proven experimental protocols and workflows.

Introduction: The Strategic Importance of 4-Chlorophthalimide

The phthalimide scaffold is a well-established pharmacophore and a versatile protecting group for amines in organic synthesis. The introduction of a chlorine atom at the 4-position of the phthalimide ring, affording 4-chlorophthalimide, significantly enhances its utility as a chemical intermediate. The electron-withdrawing nature of the chlorine atom and the phthalimide ring system activates the aromatic core for nucleophilic aromatic substitution (SNAr) reactions, while the imide proton can be readily removed to generate a nucleophilic nitrogen for subsequent alkylation or arylation. This duality in reactivity makes 4-chlorophthalimide a highly strategic starting material for the synthesis of complex molecular architectures.

This guide will explore the fundamental aspects of 4-chlorophthalimide chemistry, from its synthesis and characterization to its application in multi-step synthetic sequences. We will provide detailed experimental protocols for key transformations, mechanistic insights supported by authoritative literature, and visual aids in the form of diagrams to facilitate a deeper understanding of the concepts discussed.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-chlorophthalimide is essential for its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | |

| Molecular Weight | 181.57 g/mol | |

| Appearance | Slight yellow crystalline powder | |

| Melting Point | 204-207 °C | |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in hot ethanol; insoluble in water. | |

| IUPAC Name | 5-chloro-1H-isoindole-1,3(2H)-dione | |

| CAS Number | 7147-90-2 |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.54 (s, 1H, NH), 7.95 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 1.9 Hz, 1H), 7.78 (dd, J = 8.0, 1.9 Hz, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.2, 166.9, 138.8, 134.7, 132.0, 129.2, 125.3, 124.1.

-

IR (KBr, cm⁻¹): 3200 (N-H stretch), 1770, 1715 (C=O stretch, asymm. and symm.), 1605, 1470 (C=C aromatic stretch), 830 (C-Cl stretch).

Synthesis of 4-Chlorophthalimide

The most common and industrially viable method for the synthesis of 4-chlorophthalimide involves the reaction of 4-chlorophthalic anhydride with a nitrogen source, typically urea or ammonia.

Synthesis from 4-Chlorophthalic Anhydride and Urea

This method is often preferred for its operational simplicity and the use of readily available and inexpensive reagents. The reaction proceeds via the formation of a phthalamic acid intermediate, which then cyclizes upon heating to yield the desired imide.

Experimental Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-chlorophthalic anhydride (18.25 g, 0.1 mol) and urea (6.6 g, 0.11 mol).

-

Add glacial acetic acid (100 mL) as the solvent.

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 80 °C.

-

Recrystallize the crude product from ethanol to afford pure 4-chlorophthalimide as a crystalline solid.

Expected Yield: 85-90%

Causality Behind Experimental Choices:

-

Urea as Nitrogen Source: Urea is an economical and safe source of ammonia at elevated temperatures.

-

Glacial Acetic Acid as Solvent: Acetic acid serves as a good solvent for the reactants and facilitates the dehydration and cyclization of the intermediate phthalamic acid.

-

Reflux Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps to completion.

Caption: Synthesis workflow for 4-Chlorophthalimide.

The Role of 4-Chlorophthalimide as a Versatile Chemical Intermediate

The synthetic utility of 4-chlorophthalimide stems from the reactivity of two key positions: the chlorine-substituted carbon on the aromatic ring and the imide nitrogen.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The electron-withdrawing effect of the two carbonyl groups of the phthalimide ring, combined with that of the chlorine atom itself, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Caption: General mechanism of SNAr on 4-Chlorophthalimide.

Applications in Pharmaceutical Synthesis: The Case of Lenalidomide Analogs